2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
Overview
Description
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O3S. It is a liquid at ambient temperature and is primarily used in organic synthesis .
Preparation Methods
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride can be synthesized by reacting 3,5-difluorobenzenesulfonic acid with thionyl chloride under appropriate conditions . This reaction typically involves heating the reactants to facilitate the formation of the sulfonyl chloride derivative.
Chemical Reactions Analysis
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Acylation Reactions: It can be used in acylation reactions to introduce the sulfonyl group into other organic molecules.
Common reagents used in these reactions include thionyl chloride, amines, and other nucleophiles. The major products formed from these reactions are sulfonamide derivatives and other sulfonyl-containing compounds .
Scientific Research Applications
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into aromatic compounds.
Pharmaceutical Research: It is used in the synthesis of potential pharmaceutical intermediates and active compounds.
Material Science: It is employed in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form stable sulfonamide bonds .
Comparison with Similar Compounds
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is similar to other sulfonyl chlorides such as 3,5-difluorobenzenesulfonyl chloride and 2-chloro-5-nitrobenzenesulfonyl chloride . its unique ethoxy group provides distinct reactivity and solubility properties, making it suitable for specific synthetic applications .
Similar compounds include:
- 3,5-Difluorobenzenesulfonyl chloride
- 2-Chloro-5-nitrobenzenesulfonyl chloride
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBZAHIUWTVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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